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Compound of Interest

Compound Name: 1-Bromo-3,5-dimethyladamantane

Cat. No.: B142378 Get Quote

This guide provides a detailed comparison of spectroscopic data for 1-Bromo-3,5-
dimethyladamantane against its structural isomers, 1-Bromoadamantane and 2-

Bromoadamantane. By leveraging techniques such as Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, researchers can

unequivocally validate the molecular structure of the target compound. The supporting

experimental data and protocols are intended for researchers, scientists, and professionals in

drug development.

Comparative Spectroscopic Data Analysis
The structural validation of 1-Bromo-3,5-dimethyladamantane is achieved by comparing its

unique spectroscopic fingerprint with that of its related adamantane analogs. The presence of

two methyl groups and the specific position of the bromine atom create distinct patterns in the

NMR, MS, and IR spectra.
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Spectroscopic
Technique

1-Bromo-3,5-
dimethyladamanta
ne

1-
Bromoadamantane

2-
Bromoadamantane

¹H NMR (ppm in

CDCl₃)

Complex multiplets

and singlets

corresponding to

methyl and adamantyl

protons.

δ 2.37 (br s, 6H), 2.10

(br s, 3H), 1.73 (br s,

6H)[1]

Broader, more

complex multiplets

due to lower

symmetry.

¹³C NMR (ppm)

Distinct signals for

quaternary carbons

(C-Br, C-CH₃), CH,

CH₂ and CH₃ groups.

Signals for C-Br, CH,

and CH₂ groups.

Signals for CH-Br, CH,

and CH₂ groups, with

more signals due to

asymmetry.

Mass Spec. (EI, m/z)

Molecular Ion (M⁺):

242/244 (isotope

pattern). Key

Fragments: 163 (M-

Br)⁺, 107.[2]

Molecular Ion (M⁺):

214/216 (isotope

pattern). Key

Fragment: 135 (M-

Br)⁺.[3]

Molecular Ion (M⁺):

214/216 (isotope

pattern). Key

Fragment: 135 (M-

Br)⁺.[4]

IR Spectroscopy

(cm⁻¹)

C-H stretch (~2850-

2950), C-Br stretch

(~500-600).

C-H stretch (~2850-

2950), C-Br stretch

(~500-600).[5]

C-H stretch (~2850-

2950), C-Br stretch

(~500-600).[4]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the adamantane derivative in approximately 0.7

mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field instrument.

Pulse Program: Standard single-pulse sequence.
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Acquisition Parameters: A 45° pulse angle is typically used.[6] The spectral width should

cover the expected chemical shift range (e.g., 0-10 ppm). A recycle delay of 1-2 seconds

is standard.

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃

at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to

single lines for each unique carbon.

Acquisition Parameters: A wider spectral width is required (e.g., 0-220 ppm). A longer

acquisition time and more scans are typically needed due to the lower natural abundance

and sensitivity of the ¹³C nucleus.[7]

Mass Spectrometry (MS)
Sample Introduction: For volatile compounds like bromo-adamantanes, Gas

Chromatography-Mass Spectrometry (GC-MS) is ideal. A dilute solution of the sample in a

volatile organic solvent (e.g., dichloromethane) is injected into the GC.

Ionization: Electron Ionization (EI) is a common method for these molecules. The sample is

bombarded with high-energy electrons (typically 70 eV), causing ionization and

fragmentation.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole).

Data Analysis: The resulting mass spectrum shows the molecular ion peak (M⁺), which

confirms the molecular weight, and a series of fragment ion peaks that provide structural

information. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate

1:1 ratio) should be visible for bromine-containing fragments.

Infrared (IR) Spectroscopy
Sample Preparation:
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Neat Liquid: If the sample is a liquid, a drop can be placed directly between two salt plates

(e.g., NaCl or KBr). 1-Bromo-3,5-dimethyladamantane is often an oil or low-melting

solid.[8]

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium

bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic

press.

Nujol Mull (for solids): Grind a small amount of the solid sample with a drop of Nujol

(mineral oil) to form a paste.[9] Spread the paste between two salt plates.

Data Acquisition: Place the prepared sample in the IR spectrometer's sample holder. Record

the spectrum, typically over the range of 4000 to 400 cm⁻¹.

Data Analysis: Identify characteristic absorption bands corresponding to specific functional

groups (e.g., C-H stretching, C-Br stretching).

Validation Workflow
The logical process for validating the structure of 1-Bromo-3,5-dimethyladamantane using

spectroscopy involves a sequential analysis of data from different techniques, each providing a

unique piece of the structural puzzle.
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Caption: Workflow for spectroscopic structure validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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